Chemical structure and properties of 5-Methyl-5,6-dihydroindolizine
Chemical structure and properties of 5-Methyl-5,6-dihydroindolizine
The Chemical Architecture and Synthesis of 5-Methyl-5,6-dihydroindolizine: A Domino Hydroformylation Approach to Alkaloid Scaffolds
As a Senior Application Scientist in synthetic methodology and drug development, I frequently encounter the challenge of constructing complex nitrogenous heterocycles with high stereochemical fidelity. The indolizine core—specifically its partially reduced derivatives like 5-Methyl-5,6-dihydroindolizine —represents a critical structural motif in the total synthesis of biologically active alkaloids.
This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic causality, and stereocontrolled synthesis of 5-Methyl-5,6-dihydroindolizine, designed as a self-validating guide for researchers and process chemists.
Chemical Identity and Physicochemical Profiling
5-Methyl-5,6-dihydroindolizine is a bicyclic aza-heterocycle characterized by a pyrrole ring fused to a partially saturated six-membered ring containing a methyl substituent at the C5 position. This specific degree of unsaturation makes it a highly versatile intermediate; it is stable enough for isolation yet reactive enough to undergo exhaustive hydrogenation to yield fully saturated indolizidines[1].
To establish a baseline for analytical validation and downstream processing, the quantitative physicochemical properties of the compound are summarized below:
| Physicochemical Property | Value / Specification |
| Chemical Name | (5R)-5-Methyl-5,6-dihydroindolizine (for the chiral variant) |
| CAS Registry Number | 731854-02-7 |
| Molecular Formula | C9H11N |
| Molecular Weight | 133.194 g/mol |
| LogP (Octanol/Water) | 3.44 |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 224.2 ± 19.0 °C (at 760 mmHg) |
| Flash Point | 89.4 ± 21.5 °C |
| Refractive Index | 1.570 |
Mechanistic Causality: The Rhodium-Catalyzed Domino Sequence
The traditional step-by-step synthesis of bicyclic heterocycles often suffers from intermediate degradation and poor atom economy. To circumvent this, the synthesis of 5-Methyl-5,6-dihydroindolizine is best achieved via a domino hydroformylation/cyclization/dehydration sequence starting from 1-allylpyrrole derivatives[2].
The Causality of the Cascade:
-
Regioselective Hydroformylation: The reaction is initiated by the unmodified rhodium catalyst precursor,
. We specifically select an unmodified rhodium cluster because the absence of bulky phosphine ligands allows the catalyst to efficiently form the highly active hydridorhodium carbonyl species required for the regioselective insertion of syngas ( ) into the allyl double bond[3]. This yields a transient pyrrolylbutanal intermediate. -
Intramolecular Aldol-Type Condensation: The high nucleophilicity of the pyrrole's α-carbon drives an intramolecular electrophilic aromatic substitution. The carbon atom adjacent to the newly formed formyl group attacks the pyrrole ring, closing the six-membered ring[4].
-
Thermodynamic Dehydration: At elevated temperatures (≥100 °C), the system undergoes spontaneous dehydration. The thermodynamic driving force here is the extended conjugation and partial aromatization achieved by forming the 5,6-dihydroindolizine core[2].
Fig 1. Mechanistic pathway of the domino hydroformylation-cyclodehydration cascade.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. In-process controls (IPC) are embedded to verify the success of each phase before proceeding.
Reagents & Equipment:
-
Substrate: (3R)-3-(pyrrol-1-yl)hex-1-ene (or equivalent 1-allylpyrrole) (1.0 equiv).
-
Catalyst:
(1 mol% relative to substrate). -
Solvent: Anhydrous Toluene (degassed).
-
Gas: Synthesis gas (
, 1:1 ratio). -
Equipment: 25 mL stainless steel high-pressure autoclave.
Step-by-Step Methodology:
-
Inert Preparation: Inside an argon-filled glovebox, charge the stainless steel autoclave with the 1-allylpyrrole substrate, anhydrous toluene, and
. Causality: is highly sensitive to atmospheric oxygen, which can irreversibly oxidize the rhodium center and halt the catalytic cycle. -
Pressurization: Seal the autoclave, transfer it to the fume hood, and purge the lines with syngas three times. Pressurize the vessel to 30 atm with
(1:1). Causality: A 30 atm pressure ensures sufficient dissolved gas concentration to drive the initial hydroformylation faster than competing alkene isomerization[5]. -
Thermal Activation (The Domino Trigger): Heat the reaction mixture to 125 °C with aggressive stirring. Causality: While hydroformylation can occur at lower temperatures, 125 °C is strictly required to overcome the activation energy barrier for the subsequent β-elimination and dehydration steps. At room temperature, the reaction would stall at the pyrrolylbutanal stage[2].
-
In-Process Validation (IPC): After 25 minutes, sample the reaction via a high-pressure valve. Analyze via GC/MS. Validation Check: The starting olefin must be completely absent. The predominant mass-to-charge (m/z) peak should correspond to the cyclized 5,6-dihydroindolizine mass (e.g., m/z 133 for the methyl derivative).
-
Quenching and Isolation: Cool the autoclave rapidly to room temperature using an ice bath to arrest any over-reduction (e.g., formation of tetrahydroindolizines). Carefully vent the residual syngas. Filter the crude dark mixture through a short pad of Celite to remove precipitated rhodium black.
-
Purification: Purify the concentrated filtrate via flash column chromatography (EtOAc/n-Hexane) to isolate the pure 5-Methyl-5,6-dihydroindolizine as a light yellow oil.
Fig 2. Self-validating experimental workflow for stereocontrolled synthesis.
Applications in Alkaloid Total Synthesis & Drug Development
The true value of 5-Methyl-5,6-dihydroindolizine lies in its role as a stereochemically intact precursor for complex drug discovery targets. Because the domino sequence proceeds with complete stereochemical integrity, the chiral center from the starting material is perfectly transferred to the C5 position of the dihydroindolizine[1].
-
Amphibian Alkaloids (Indolizidine 167B): By subjecting the 5-alkyl-5,6-dihydroindolizine core to exhaustive diastereoselective hydrogenation, researchers can achieve the total synthesis of (-)-Indolizidine 167B. This compound, originally isolated from Dendrobates frogs, is a potent noncompetitive blocker of neuromuscular transmission[5].
-
Azabicyclic Scaffolds (epi-Epiquinamide): The dihydroindolizine framework serves as the foundation for synthesizing Dendrobatid alkaloids like epi-epiquinamide. The ability to rapidly construct the azabicyclo[4.3.0]nonane system via rhodium catalysis significantly accelerates structure-activity relationship (SAR) studies in medicinal chemistry[4].
Conclusion
The synthesis of 5-Methyl-5,6-dihydroindolizine via rhodium-catalyzed domino hydroformylation represents a triumph of atom economy and stereocontrol. By understanding the thermodynamic and kinetic causalities—specifically the necessity of unmodified rhodium clusters and elevated thermal activation—process chemists can reliably scale this aza-bicyclic core. This methodology not only streamlines the production of indolizine derivatives but also directly empowers the rapid discovery and synthesis of neuromuscular and neuroactive therapeutics.
References
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Guidechem. 731854-02-7 Indolizine, 5,6-dihydro-5-methyl-, (5R)- (9CI) - Properties and Structure. Available at:
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[4] ACS Omega. Rh-Catalyzed Hydroformylation-Initiated Bicyclization: Construction of Azabicyclic Systems. Available at:
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[1] PubMed (Chirality). Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. Available at:
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[5] Beilstein Journal of Organic Chemistry. Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions. Available at:
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[3] Organometallics (ACS Publications). Unmodified Homogeneous Rhodium-Catalyzed Hydroformylation of Styrene. The Detailed Kinetics of the Regioselective Synthesis. Available at:
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[2] ResearchGate. (5 R)-5Alkyl5,6-dihydroindolizines via stereospecific domino hydroformylation/cyclodehydration of (3 R)-3-(pyrrol-1-yl)alk-1-enes. Available at:
Sources
- 1. Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
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